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Cat. No.: B1366935 Get Quote

An In-depth Technical Guide to Di-p-toluoyl-D-tartaric Acid Monohydrate

This technical guide provides a comprehensive overview of the structure, properties, and

applications of Di-p-toluoyl-D-tartaric acid monohydrate for researchers, scientists, and

professionals in drug development.

Introduction
Di-p-toluoyl-D-tartaric acid is a highly effective chiral resolving agent widely employed in the

pharmaceutical and fine chemical industries.[1] Its primary application is the separation of

racemic mixtures, particularly amines, into their individual enantiomers.[2][3] This separation is

critical in drug development, as enantiomers of a chiral molecule often exhibit significantly

different pharmacological activities and toxicological profiles.[1] The molecule's structure,

derived from the naturally chiral D-tartaric acid, allows it to form diastereomeric salts with

racemic compounds.[3][4] These resulting diastereomers possess different physicochemical

properties, such as solubility, which enables their separation through methods like fractional

crystallization.[2] The monohydrate form contains one molecule of water of crystallization,

which can be a critical factor in the crystallization process.[3]

Structure and Chemical Properties
The molecular structure of Di-p-toluoyl-D-tartaric acid consists of a D-tartaric acid backbone

where the two hydroxyl groups are esterified with p-toluoyl groups.[4] This specific
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stereochemistry is fundamental to its function as a chiral resolving agent.

IUPAC Name: (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate[4] Synonyms:

(+)-Di-p-toluoyl-D-tartaric acid monohydrate, D-Tartaric acid 2,3-di-p-toluoyl ester

monohydrate[4][5] CAS Number: 71607-31-3[2][4][5] Molecular Formula: C₂₀H₂₀O₉ (or

C₂₀H₁₈O₈·H₂O)[2][4] Molecular Weight: 404.37 g/mol [2][5]

The chemical structure is depicted below:

Physicochemical and Spectroscopic Data
The properties of Di-p-toluoyl-D-tartaric acid monohydrate are summarized below. It is

important to note the variability in reported melting points, which can be influenced by purity

and experimental conditions.

Physicochemical Properties
Property Value Reference(s)

Appearance
White to off-white powder or

crystalline solid
[2][6]

Melting Point 160-166 °C [2]

163-165 °C [5]

Optical Rotation
[α]D20 = +138 ± 2º (c=1% in

EtOH)
[2]

[α]D20 = +142° (c=1 in

Methanol)
[5]

Purity ≥ 99% (HPLC) [2]

Solubility
Clear solution in 20%

Methanol
[7]

Water Content (Karl Fischer) 4.5 – 5.5% [8]

Spectroscopic and Thermal Analysis Data
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Analysis Technique Data Summary Reference(s)

Infrared (IR) Spectroscopy

FTIR spectra are available for

the compound, used to confirm

the presence of functional

groups and match against a

standard. The technique is

typically KBr pellet or ATR.

[4][9]

Nuclear Magnetic Resonance

(NMR)

¹H and ¹³C NMR are used to

elucidate the chemical

structure. Spectra are available

in chemical databases for the

anhydrous D and L forms.

[1][10]

X-ray Crystallography

Single-crystal X-ray diffraction

is a key technique for

determining the absolute

stereochemistry and crystal

packing of diastereomeric

salts. A study of the anhydrous

L-enantiomer co-crystallized

with ethyl acetate showed an

orthorhombic P2₁2₁2₁ space

group.

[3][11]

Thermogravimetric Analysis

(TGA)

TGA confirms the

monohydrate's stability and

composition, detecting a

weight loss of approximately

4.5% between 100–120°C,

corresponding to the loss of

one water molecule.

[3]

Differential Scanning

Calorimetry (DSC)

DSC is used to determine the

melting points and assess the

thermal stability of the

diastereomeric salt complexes

formed during resolution.

[3]
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Synthesis and Chiral Resolution Workflow
Synthesis of Di-p-toluoyl-D-tartaric Acid
The most common synthetic route is the esterification of D-tartaric acid with p-toluoyl chloride.

[3][4] The reaction involves combining D-tartaric acid with at least two equivalents of p-toluoyl

chloride, often in a suitable solvent and sometimes with a catalyst.[4]
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Synthesis workflow for Di-p-toluoyl-D-tartaric acid.
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Mechanism and Workflow of Chiral Resolution
The core principle of chiral resolution with Di-p-toluoyl-D-tartaric acid is the formation of

diastereomeric salts. When reacted with a racemic base (a mix of R and S enantiomers), it

forms two different salts: [(R-base)-(D-acid)] and [(S-base)-(D-acid)].[3] These diastereomers

are not mirror images and thus have different solubilities, allowing the less soluble salt to

crystallize preferentially from the solution.[1][3]
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General workflow for chiral resolution of a racemic amine.
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Experimental Protocols
Protocol for Synthesis of Di-p-toluoyl-D-tartaric Acid
This protocol is a generalized procedure based on common synthesis methods.[12]

Setup: To a flask equipped with a reflux condenser, add D-tartaric acid (1 part by weight), a

suitable organic solvent (e.g., toluene), and a catalyst (e.g., copper sulfate, 0.001-0.1 parts).

Addition of Reagent: While stirring, slowly add p-toluoyl chloride (1-3 parts) to the mixture.

Reaction: After the addition is complete, continue the reaction under reflux for approximately

6 hours to form the Di-p-toluoyl-D-tartaric anhydride intermediate.

Isolation of Intermediate: Cool the reaction mixture and isolate the solid anhydride

intermediate via centrifugation or filtration.

Hydrolysis: Add an equivalent amount of water to the anhydride and stir to hydrolyze it into

Di-p-toluoyl-D-tartaric acid.

Purification: The final product can be purified by recrystallization from a suitable solvent

system to yield the monohydrate. The process yield is reported to be over 95%.[12]

General Protocol for Chiral Resolution of a Racemic
Amine
This protocol provides a general framework. Optimization of solvent, temperature, and

stoichiometry is often necessary for specific amines.

Dissolution: Dissolve the racemic amine (1.0 equivalent) and Di-p-toluoyl-D-tartaric acid
monohydrate (0.5 to 1.0 equivalent) separately in a minimal amount of a suitable solvent

(e.g., methanol, ethanol). Gentle heating may be applied to achieve complete dissolution.[1]

Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous

stirring.[1]

Crystallization: Allow the combined solution to cool slowly to room temperature to induce the

crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can be
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used to maximize the yield. Seeding with a small crystal of the desired salt can facilitate

crystallization.[1]

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small

amount of cold solvent to remove the mother liquor containing the more soluble

diastereomer.[1]

Liberation of the Enantiomer:

Suspend the purified diastereomeric salt in water.

Add an aqueous base (e.g., 2M NaOH) dropwise until the solution is basic (pH > 10) to

neutralize the resolving agent and liberate the free amine.

Extract the free amine into a suitable organic solvent (e.g., dichloromethane, ethyl acetate)

multiple times.

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter,

and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Example Protocol: Resolution of Racemic Albuterol
Diastereomeric Salt Formation: Dissolve racemic Albuterol and an equimolar amount of (+)-

Di-p-toluoyl-D-tartaric acid in refluxing methanol.[2]

Crystallization: Cool the solution to room temperature and stir for 16 hours to allow for the

crystallization of the diastereomeric salt of (R)-Albuterol-(+)-DPTTA.[2]

Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold

ethyl acetate.[2]

Recrystallization (Optional): For higher purity, dissolve the obtained solid in a minimal

amount of refluxing methanol, allow it to cool gradually, and then filter the purified crystals

and dry them under a vacuum.[2]

Liberation of (R)-Albuterol: Decompose the purified (R)-Albuterol tartrate salt in a dilute

sulfuric acid solution. The liberated (R)-Albuterol can then be isolated.[2] This process can

achieve an optical purity (e.e.) of >99%.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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